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Introduction

Antibody-Drug Conjugates (ADCSs) represent a powerful class of targeted cancer therapeutics
that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a
cytotoxic payload.[1][2] The therapeutic efficacy of an ADC is critically dependent on its ability
to bind to a specific antigen on the surface of a cancer cell and subsequently be internalized.[3]
[4][5][6] This internalization process, typically through receptor-mediated endocytosis, allows
for the trafficking of the ADC to intracellular compartments, such as lysosomes, where the
cytotoxic payload is released to exert its effect.[1][4][5] Therefore, the accurate quantification of
ADC internalization is a crucial step in the preclinical development and selection of optimal
ADC candidates.[3][7]

Flow cytometry is a robust and high-throughput technique widely used to measure the
internalization of antibodies and ADCs.[3][8][9][10] This method allows for the quantitative
analysis of fluorescence intensity on a single-cell basis, enabling the determination of the rate
and extent of ADC uptake.[8][9] This document provides detailed protocols for assessing ADC
internalization using two primary flow cytometry-based approaches: a pH-sensitive dye-based
assay and an antibody-quenching assay.

Principle of the Assays
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1. pH-Sensitive Dye-Based Assay: This method utilizes a fluorescent dye that is conjugated to
the ADC and exhibits pH-dependent fluorescence.[11][12] The dye is non-fluorescent or weakly
fluorescent at the neutral pH of the extracellular environment (pH ~7.4).[12] Upon
internalization of the ADC-dye conjugate into the acidic environment of endosomes and
lysosomes (pH 4.5-6.5), the dye becomes highly fluorescent.[11][12][13] The increase in
intracellular fluorescence, measured by flow cytometry, directly correlates with the amount of
internalized ADC.[8]

2. Antibody-Quenching Assay: This technique involves labeling the ADC with a standard
fluorophore. After allowing the ADC to internalize, a quenching antibody that specifically
recognizes the fluorophore is added to the cells.[9] This quenching antibody binds to any ADC
remaining on the cell surface and quenches its fluorescence.[9][14] The remaining
fluorescence, detected by flow cytometry, represents the internalized, protected fraction of the
ADC.[9]

Experimental Protocols
I. ADC Internalization Assay Using a pH-Sensitive Dye

This protocol is adapted for a generic pH-sensitive dye that conjugates to the antibody. Specific
manufacturer's instructions for the dye conjugation should be followed.

A. Materials

o Target cells expressing the antigen of interest

o ADC conjugated to a pH-sensitive dye (e.g., pHrodo™ Red or similar)
* |sotype control antibody conjugated to the same pH-sensitive dye

o Complete cell culture medium

o Phosphate-Buffered Saline (PBS)

e FACS Buffer (PBS with 1-2% FBS and 0.1% sodium azide)

e Propidium lodide (PI) or other viability dye
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e Flow cytometer
B. Protocol
e Cell Preparation:
o Culture target cells to a sufficient density.

o Harvest cells using a non-enzymatic cell dissociation solution to maintain cell surface
antigen integrity.

o Wash the cells twice with ice-cold PBS and resuspend in complete culture medium at a
concentration of 1 x 1076 cells/mL.

e ADC Labeling and Incubation:

o Prepare working solutions of the pH-sensitive dye-conjugated ADC and isotype control in
complete culture medium at the desired final concentration (typically in the range of 1-10

pg/mL).
o Add the ADC or isotype control solution to the cell suspension.

o Incubate the cells at 37°C in a 5% CO2 incubator for various time points (e.g., 0, 1, 2, 4, 8,
24 hours) to assess internalization kinetics.

o For the O0-hour time point (surface binding control), incubate the cells with the ADC on ice
for 30-60 minutes.

e Sample Processing:

o Following incubation, wash the cells twice with ice-cold FACS buffer to remove unbound
ADC.

o Resuspend the cells in 300-500 pL of FACS buffer.

o Just before analysis, add a viability dye such as Propidium lodide to exclude dead cells
from the analysis.
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e Flow Cytometry Analysis:

o Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-
20,000 live, single cells).

o Measure the fluorescence intensity of the pH-sensitive dye in the appropriate channel.

o Analyze the data using flow cytometry analysis software. Gate on the live, single-cell
population and determine the Mean Fluorescence Intensity (MFI) of the pH-sensitive dye.

C. Data Analysis

o The MFI of the isotype control is subtracted from the MFI of the ADC at each time point to
correct for non-specific uptake.

e The internalization is often expressed as the fold increase in MFI over the 0-hour time point
or as a percentage of the maximum MFI.

Il. ADC Internalization Assay Using an Antibody-
Quenching Method

A. Materials

o Target cells expressing the antigen of interest

o ADC labeled with a fluorophore (e.g., Alexa Fluor™ 488)

e Unlabeled isotype control antibody

» Anti-fluorophore quenching antibody (e.g., anti-Alexa Fluor™ 488 antibody)
o Complete cell culture medium

e PBS

o FACS Buffer

e Pl or other viability dye
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e Flow cytometer
B. Protocol
e Cell Preparation:
o Follow the same cell preparation steps as in Protocol I.

e ADC Incubation:

o

Prepare working solutions of the fluorescently labeled ADC and unlabeled isotype control
in complete culture medium.

o

Add the ADC or isotype control to the cell suspension.

[¢]

Incubate the cells at 37°C for various time points.

[¢]

Include a control incubated on ice to measure total surface binding.
e Quenching Step:
o After incubation, wash the cells twice with ice-cold FACS buffer.

o Resuspend the cells in a solution containing the anti-fluorophore quenching antibody at a
saturating concentration.

o Incubate on ice for 30 minutes in the dark to quench the fluorescence of the surface-
bound ADC.

o Sample Processing and Analysis:
o Wash the cells once with ice-cold FACS buffer to remove the excess quenching antibody.
o Resuspend the cells in FACS buffer containing a viability dye.
o Acquire and analyze the data on a flow cytometer as described in Protocol I.

C. Data Analysis
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e The percentage of internalization can be calculated using the following formula: %

Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100

Data Presentation

Table 1: Representative Experimental Parameters for ADC Internalization Assays

Antibody-Quenching

Parameter pH-Sensitive Dye Assay
Assay
Cell Density 1 x 10”6 cells/mL 1 x 10”6 cells/mL
ADC Concentration 1-10 pg/mL 1-10 pg/mL
Conjugated to pH-sensitive
Isotype Control Unlabeled

dye

Incubation Temperature

37°C (internalization), 4°C
(binding)

37°C (internalization), 4°C
(binding)

Incubation Time

Time course (e.g., 0, 1, 4, 24h)

Time course (e.g., 0, 1, 4, 24h)

Quenching Antibody

Not Applicable

Saturating concentration

Viability Dye

Propidium lodide, DAPI, etc.

Propidium lodide, DAPI, etc.

Primary Readout

Mean Fluorescence Intensity
(MFI)

% Internalization (MFI ratio)

Visualizations
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Caption: Experimental workflow for ADC internalization assay using flow cytometry.
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Caption: Signaling pathway of ADC internalization and payload release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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